molecular formula C17H17F2NO3 B1492068 Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate CAS No. 2097963-05-6

Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate

Cat. No. B1492068
CAS RN: 2097963-05-6
M. Wt: 321.32 g/mol
InChI Key: FSCSMPDPEWKXNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the ester group could undergo hydrolysis, the difluoromethyl group might participate in nucleophilic substitution reactions, and the methoxyphenyl group could be involved in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its melting and boiling points, solubility, and reactivity .

Scientific Research Applications

Synthesis and Catalysis

Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate is a compound that could be involved in the synthesis of complex organic molecules. For example, Zolfigol et al. (2013) utilized similar compounds in the synthesis of pyranopyrazoles through a green and efficient method using isonicotinic acid as a dual and biological organocatalyst. This reaction occurred via a one-pot, four-component condensation reaction, showcasing the potential utility of related compounds in organic synthesis and catalysis (Zolfigol et al., 2013).

Antimicrobial and Antioxidant Properties

Compounds with structural similarities, such as those synthesized by Raghavendra et al. (2016), have been shown to possess significant antimicrobial and antioxidant activities. Their study synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, which exhibited excellent antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016). This suggests that Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate could potentially be explored for similar biological activities.

Polymerization and Material Science

In the field of polymer science, the structure of Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate hints at its possible use as a monomer or catalyst in the polymerization processes. Furuncuoglu et al. (2010) investigated the role of chain transfer agents in free radical polymerization, providing insights into how compounds with functional groups similar to Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate might influence polymerization kinetics and polymer properties (Furuncuoglu et al., 2010).

Nonlinear Optical (NLO) Materials

Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate, due to its complex structure, might also find applications in the development of nonlinear optical (NLO) materials. Kiven et al. (2023) conducted an in silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives for NLO activities, revealing that such compounds are promising candidates for NLO materials. The study utilized density functional theory (DFT) and time-dependent (TD)-DFT methods to investigate their properties, indicating that similar studies could be relevant for Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate (Kiven et al., 2023).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical, the mechanism of action would describe how the compound interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include exploring its potential applications, studying its reactivity under various conditions, and developing more efficient synthesis methods .

properties

IUPAC Name

ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3/c1-4-23-17(21)15-10(2)20-14(9-13(15)16(18)19)11-5-7-12(22-3)8-6-11/h5-9,16H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCSMPDPEWKXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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